molecular formula C6H6ClN3 B1489323 5-Chloropicolinimidamide CAS No. 1179532-98-9

5-Chloropicolinimidamide

Cat. No.: B1489323
CAS No.: 1179532-98-9
M. Wt: 155.58 g/mol
InChI Key: OPDOCMQMKXEZHY-UHFFFAOYSA-N
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Description

5-Chloropicolinimidamide, also known as 5-chloro-2-pyridinecarboximidamide hydrochloride, is a chemical compound . It has a molecular weight of 192.05 . The IUPAC name for this compound is 5-chloro-2-pyridinecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Safety and Hazards

The safety information for 5-Chloropicolinimidamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Properties

IUPAC Name

5-chloropyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOCMQMKXEZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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